4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-methylpropyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-15-14(18)13-12(16-17-20-13)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,18) |
InChI Key |
MAWAEHNTMCMNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Hurd-Mori Reaction
The Hurd-Mori reaction is a classical method for 1,2,3-thiadiazole synthesis, employing hydrazones and sulfuration agents. For the 4-(4-methoxyphenyl) substituent:
-
Hydrazone Formation : 4-Methoxyacetophenone hydrazone is prepared by reacting 4-methoxyacetophenone with hydrazine hydrate.
-
Cyclization : Treatment with sulfur monochloride (SCl) induces cyclization, yielding 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid methyl ester.
-
Hydrolysis and Chlorination :
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazone Formation | NHNH·HO | 25°C | 12 h | 85% |
| Cyclization | SCl | 0–5°C | 2 h | 78% |
| Ester Hydrolysis | NaOH (aq.) | 80°C | 4 h | 90% |
| Acyl Chloride Formation | SOCl | Reflux | 3 h | 95% |
Coupling with 2-Methylpropylamine
Solvent-Free Aminolysis
Adapting the method from CN107043374B, the acyl chloride reacts directly with 2-methylpropylamine without acid-binding agents:
-
Reaction Setup :
-
4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride (1.0 equiv) and 2-methylpropylamine (1.1 equiv) are combined in toluene.
-
The mixture is heated to 100–105°C under reflux for 4–6 hours.
-
Hydrogen chloride gas evolved during the reaction is trapped using an aqueous NaOH scrubber.
-
-
Workup :
-
Cooling to 0–10°C precipitates the product.
-
Filtration and washing with cold toluene yield the pure carboxamide.
-
Optimized Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes solubility and facilitates HCl removal |
| Temperature | 100–105°C | Ensures complete conversion |
| Stoichiometry (Amine) | 1.1 equiv | Minimizes side reactions |
Performance Metrics :
-
Yield : 89–92% (isolated)
-
Purity : >99% (HPLC)
Mechanistic Insights
Nucleophilic Acyl Substitution
The reaction proceeds via a two-step mechanism:
-
Formation of the Tetrahedral Intermediate : Attack of the amine’s lone pair on the electrophilic carbonyl carbon.
-
Elimination of HCl : The intermediate collapses, expelling HCl and forming the carboxamide bond.
The absence of an acid-binding agent (e.g., triethylamine) simplifies purification by avoiding salt byproducts.
Comparative Analysis of Methodologies
Traditional vs. Patent-Based Approaches
| Aspect | Traditional Method | Patent Method |
|---|---|---|
| Acid-Binding Agent | Required (e.g., EtN) | Not required |
| Byproduct Management | Complex (salt removal) | Simplified (HCl gas trapping) |
| Yield | 70–75% | 89–92% |
| Scalability | Moderate | High |
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl) :
δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH), 3.45 (t, J = 6.4 Hz, 2H, NHCH), 2.05 (m, 1H, CH(CH)), 1.00 (d, J = 6.6 Hz, 6H, CH) -
IR (KBr) : 3280 cm (N-H), 1650 cm (C=O), 1595 cm (C=N)
-
HRMS (ESI+) : m/z [M+H] calcd for CHNOS: 291.1064; found: 291.1068
Industrial Considerations
Waste Management
-
HCl Gas Neutralization : Trapped using 2M NaOH, producing NaCl and water.
-
Toluene Recovery : Distillation and reuse reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties, including 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have demonstrated that related thiadiazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in cancer cells .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structural features allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This makes it a candidate for developing new antibiotics in response to rising antibiotic resistance .
Anti-inflammatory Effects
The presence of the methoxyphenyl group may enhance the compound's ability to modulate inflammatory pathways. Research into similar compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
A study published in a peer-reviewed journal evaluated the anticancer activity of various thiadiazole derivatives, including the target compound. The results indicated that compounds with similar structural motifs displayed significant growth inhibition against several cancer cell lines, such as HepG-2 (liver cancer) and A-549 (lung cancer) cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide with biological targets like DHFR. These studies suggest a favorable binding affinity, supporting its potential as an anticancer agent .
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide | Thiadiazole ring; methoxy and propyl substitutions | Anticancer; Antimicrobial; Anti-inflammatory |
| Related Thiadiazole Derivative | Similar structural motifs | Significant anticancer activity against various cell lines |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
a) N-(3-Chloro-4-Methoxyphenyl) Analogue
- Structure : N-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (CAS 1190295-46-5) .
- Key Differences :
- Substituent : 3-Chloro-4-methoxyphenyl instead of isobutyl on the carboxamide.
- Impact : The chloro group increases electronegativity and may enhance binding to hydrophobic pockets, while reducing metabolic clearance compared to alkyl chains.
- Molecular Weight : 375.8 g/mol (vs. ~326 g/mol for the target compound).
b) Thiazolecarboxamides with Alkyl/Aryl Substituents
- Examples :
- Key Differences :
c) N-Substituted Thiazolecarboxamides
Heterocyclic Core Modifications
a) 1,3,4-Thiadiazole Derivatives
b) Benzimidazole and Oxazolone Derivatives
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Bioactivity Trends : Thiadiazoles with electron-withdrawing groups (e.g., chloro) show increased antimicrobial activity but may suffer from toxicity, whereas alkyl chains (e.g., isobutyl) balance solubility and target engagement .
- Synthetic Flexibility : The target compound’s isobutylamide group can be modified using coupling reagents (e.g., HATU, DCC) for SAR studies, as demonstrated in thiazolecarboxamide syntheses .
- Structural Insights : Crystal structure refinements (e.g., SHELXL ) for related compounds suggest that methoxyphenyl groups adopt planar conformations, optimizing π-stacking in protein binding pockets.
Biological Activity
The compound 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.45 g/mol. The structure features a thiadiazole ring substituted with a methoxyphenyl group and a branched alkyl chain, which may influence its biological activity.
Synthesis
The synthesis of 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate thiadiazole precursors with carboxylic acid derivatives. The synthetic route often includes:
- Formation of the thiadiazole core via cyclization.
- Substitution reactions to introduce the methoxyphenyl and propyl groups.
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. In vitro studies have demonstrated that 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant antibacterial and antifungal activities.
- Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against these pathogens.
- Antifungal Activity : It has shown effectiveness against fungi such as Aspergillus niger and Candida albicans, with comparable or superior activity to established antifungal agents.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Significant |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Moderate |
| Aspergillus niger | 4 | High |
| Candida albicans | 8 | Significant |
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit anticancer properties. The compound was evaluated for cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29).
- Cytotoxicity Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects on cancer cells.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | High |
| HT-29 (Colon Cancer) | 15 | Moderate |
The biological activity of 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The compound's lipophilicity allows it to disrupt microbial cell membranes effectively.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it can trigger programmed cell death pathways in cancer cells.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings. For example:
- A study involving patients with bacterial infections showed that treatment with thiadiazole compounds led to significant improvement in symptoms and reduction in pathogen load.
- In cancer research, preclinical trials using thiadiazole derivatives indicated promising results in tumor reduction and improved survival rates in animal models.
Q & A
Q. What synthetic strategies are recommended for preparing 4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization reactions using thiosemicarbazides or condensation of precursors under acidic conditions. For example, a method analogous to the synthesis of 1,3,4-thiadiazole derivatives (e.g., compound I in ) involves refluxing with POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product . Key variables to optimize include:
- Catalyst : POCl₃ or other Lewis acids.
- Temperature : Controlled reflux (80–100°C) to avoid side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) for solubility.
- Purification : Recrystallization from DMSO/water (2:1) or column chromatography.
Validate purity via HPLC and elemental analysis.
Q. How should researchers characterize the structural integrity of this compound to confirm its identity?
Answer: Follow rigorous analytical protocols as outlined in :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazole ring carbons at ~160–170 ppm).
- IR : Detect characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Melting Point : Compare with literature values for analogs (e.g., thiadiazole derivatives in melt between 150–200°C) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer: Initial screening should focus on:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Answer:
- Substituent Variation : Modify the methoxyphenyl group (e.g., replace with halogenated or nitro groups) or the 2-methylpropyl chain (e.g., introduce cyclopropyl or branched alkyl groups) .
- Bioisosteric Replacement : Replace the thiadiazole ring with oxazole (as in ) or triazole () to assess impact on target binding.
- Pharmacokinetic Profiling : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize analogs .
Q. What mechanistic approaches can elucidate its mode of action in mitochondrial dysfunction studies?
Answer:
- Mitochondrial Membrane Potential (Δψmit) : Use JC-1 dye or TMRM staining in cells treated with the compound (10–50 µM) to assess depolarization .
- Calcium Signaling : Measure cytosolic Ca²⁺ flux via Fluo-4 AM in response to thapsigargin or ionomycin (BTP-2 analogs in inhibit store-operated calcium entry).
- ROS Detection : Employ DCFDA or MitoSOX to quantify reactive oxygen species generation .
Q. How should researchers resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may skew results .
Methodological Considerations
Q. What computational tools are recommended for predicting target interactions?
Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.
- QSAR Modeling : Utilize MOE or RDKit to correlate substituent properties (e.g., logP, polar surface area) with activity .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
Q. How can solubility and stability challenges be addressed during formulation?
Answer:
- Co-solvent Systems : Use DMSO/PEG 400 (1:4) for in vitro studies.
- Solid Dispersion : Prepare with PVP K30 to enhance aqueous solubility.
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
Comparative Analysis
Q. How does this compound compare to structurally related thiadiazole derivatives (e.g., BTP-2 in )?
Answer: BTP-2 () shares the thiadiazole-carboxamide core but features trifluoromethylpyrazole substituents, enhancing its potency in calcium signaling inhibition. The methoxyphenyl group in the target compound may confer improved metabolic stability but reduced membrane permeability compared to BTP-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
